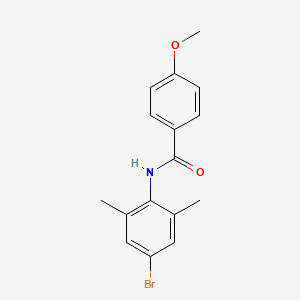![molecular formula C17H21NO3S B5754001 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid, also known as Mepacrine, is a synthetic compound that has been widely used in scientific research. Mepacrine belongs to the class of 4-aminoquinoline compounds and has been used in various fields of research, including biochemistry, pharmacology, and immunology.
作用機序
The mechanism of action of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid involves the binding of the compound to DNA and RNA. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid binds to the minor groove of DNA and RNA and stabilizes the double helix structure. This results in the inhibition of DNA and RNA synthesis, which leads to the inhibition of cell growth and division. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been shown to inhibit the activity of various enzymes involved in DNA and RNA synthesis, such as DNA polymerase and RNA polymerase.
Biochemical and Physiological Effects
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and division of various cells, including cancer cells. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been shown to have immunomodulatory effects, such as the inhibition of T-cell activation and the suppression of cytokine production. It has been shown to have anti-inflammatory effects, such as the inhibition of prostaglandin synthesis. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been shown to have antimalarial effects, such as the inhibition of heme polymerization.
実験室実験の利点と制限
One of the advantages of using 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in lab experiments is its ability to bind to DNA and RNA, which allows for the study of the structure and function of nucleic acids. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid also has the ability to inhibit DNA and RNA synthesis, which allows for the study of the mechanisms of action of various drugs. However, one of the limitations of using 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the use of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in scientific research. One potential direction is the development of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid-based drugs for the treatment of various diseases, such as cancer and malaria. Another potential direction is the study of the immunomodulatory effects of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid, which could lead to the development of new therapies for autoimmune diseases. Additionally, the use of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in combination with other drugs could lead to the development of more effective therapies for various diseases.
合成法
The synthesis of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid involves the reaction of 8-methoxy-2-methyl-3-propyl-4-quinolinethiol with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is purified by recrystallization to obtain pure 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid.
科学的研究の応用
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has been extensively used in scientific research due to its ability to bind to DNA and RNA. It has been used as a fluorescent probe to study the structure and function of nucleic acids. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been used as an inhibitor of DNA and RNA synthesis in various organisms, including bacteria, fungi, and viruses. It has been used to study the mechanisms of action of various drugs, including antimalarials and anticancer drugs.
特性
IUPAC Name |
3-(8-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-6-12-11(2)18-16-13(7-5-8-14(16)21-3)17(12)22-10-9-15(19)20/h5,7-8H,4,6,9-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILDPSFPODIYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SCCC(=O)O)C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(8-Methoxy-2-methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)
![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)


![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)